N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
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Overview
Description
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of quinoline derivatives with aryl isocyanates. One common method involves the reaction of N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine with substituted isocyanates in tetrahydrofuran (THF) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound’s urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-4-yl)ethanediamine phenyl urea derivatives: These compounds share structural similarities and have shown promising biological activities.
Quinoline derivatives: Compounds such as chloroquine and hydroxychloroquine are well-known for their antimalarial properties and share the quinoline scaffold.
Uniqueness
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features enhance the compound’s potential as a therapeutic agent and make it a valuable tool in scientific research.
Biological Activity
N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea, a compound featuring a quinoline moiety and a trifluoromethyl-substituted phenyl group, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H15F3N2O
- Molecular Weight: 332.31 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, a derivative with a similar structure demonstrated significant inhibition of cell proliferation in various cancer cell lines. In vivo assays using chick chorioallantoic membrane (CAM) models indicated that these compounds could effectively inhibit angiogenesis, a critical process in tumor growth and metastasis. The docking studies suggested strong binding affinities to matrix metalloproteinases (MMPs), which play pivotal roles in cancer progression by degrading extracellular matrix components.
Table 1: Anticancer Activity Summary
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPU | NIH-3T3 | 89.8 | Inhibition of MMPs |
4-CF3 | MCF7 | <10 | Anti-proliferative |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Mycobacterium tuberculosis | 15.0 |
Mechanistic Insights
- Enzyme Inhibition : The compound has been shown to inhibit MurB enzyme activity in bacterial cells, which is crucial for peptidoglycan synthesis. This inhibition leads to compromised cell wall integrity and ultimately bacterial cell death.
- Binding Affinity : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism.
Case Study 1: Anticancer Efficacy in MCF7 Cells
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects Against Mycobacterium tuberculosis
In another study, derivatives of the compound were tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of traditional antibiotics like ethambutol. This suggests potential for development as a new anti-TB agent.
Properties
CAS No. |
648420-79-5 |
---|---|
Molecular Formula |
C18H14F3N3O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-quinolin-3-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-7-5-12(6-8-14)10-23-17(25)24-15-9-13-3-1-2-4-16(13)22-11-15/h1-9,11H,10H2,(H2,23,24,25) |
InChI Key |
JVHZEEANRNMGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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